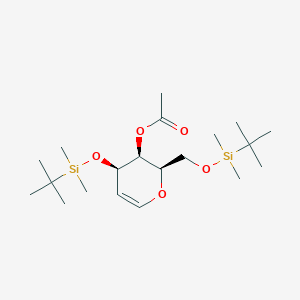
Ethyl 2-amino-5-methoxythiophene-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-amino-5-methoxythiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its ring structure. Ethyl 2-amino-5-methoxythiophene-3-carboxylate has a unique chemical structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-methoxythiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-amino-5-methoxythiophene-3-carboxylate in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on Ethyl 2-amino-5-methoxythiophene-3-carboxylate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a neuroprotective agent and as a modulator of the immune system. In material science, Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been used as a building block for the synthesis of conducting polymers and as a precursor for the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
179115-14-1 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
ethyl 2-amino-5-methoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3 |
Clé InChI |
CAQNSGFXQHFAFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)OC)N |
Synonymes |
3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)



![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)


![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)


![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)